molecular formula C10H14ClNO3 B1274224 2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride CAS No. 55458-85-0

2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride

Cat. No.: B1274224
CAS No.: 55458-85-0
M. Wt: 231.67 g/mol
InChI Key: QLMMTWRVAIGLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride typically involves the reaction of 4-(2-aminoethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Water or ethanol

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Amines or other reduced products

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)benzeneacetic acid
  • [p-(2-Aminoethyl)phenyl]acetic acid
  • Benzeneacetic acid, 4-(2-aminoethyl)-

Uniqueness

2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride is unique due to its specific phenoxyacetic acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMMTWRVAIGLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204022
Record name Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55458-85-0
Record name Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055458850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.